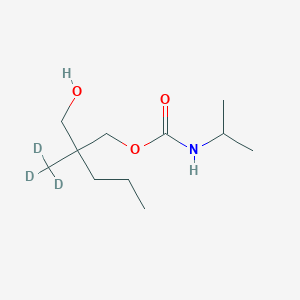

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate

Description

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a deuterated carbamate derivative characterized by the presence of three deuterium atoms (d3) within its methyl or propyl substituents. The non-deuterated analog, (2RS)-2-(Hydroxymethyl)-2-methylpentyl isopropylcarbamate, is a carbamate ester with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.3 g/mol (calculated from atomic masses). Its CAS registry number is 25462-17-3 .

The deuterated variant (d3) is hypothesized to exhibit enhanced pharmacokinetic properties due to the kinetic isotope effect, which slows enzymatic degradation of C-D bonds compared to C-H bonds.

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

220.32 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |

InChI |

InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)/i4D3 |

InChI Key |

CYKYMRWEPMUFSS-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC)(CO)COC(=O)NC(C)C |

Canonical SMILES |

CCCC(C)(CO)COC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound generally involves the carbamation of a deuterated hydroxypropyl precursor with an isopropylamine derivative. The process typically follows these key steps:

Step 1: Synthesis of the deuterated hydroxypropyl intermediate

The starting material is a 2-methyl-d3-2-propyl-3-hydroxypropyl moiety, where the methyl group is isotopically labeled with deuterium (d3). This intermediate is synthesized via selective deuteration protocols, often involving catalytic exchange or incorporation of deuterated reagents during the alkylation of hydroxypropyl precursors.Step 2: Carbamate formation

The deuterated hydroxypropyl intermediate is reacted with isopropyl isocyanate or an equivalent carbamoylating agent under controlled conditions. This reaction forms the carbamate linkage (-NHCOO-) by nucleophilic attack of the hydroxy group on the isocyanate carbon, yielding the target this compound.

Reaction Conditions

- Solvents : Aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and facilitate the carbamation reaction.

- Temperature : The reaction is typically conducted at ambient to slightly elevated temperatures (20–50°C) to optimize yield while minimizing side reactions.

- Catalysts/Additives : Mild bases or catalysts like triethylamine may be employed to scavenge acidic by-products and drive the reaction to completion.

- Purification : Post-reaction, the product is purified by standard chromatographic techniques or recrystallization to achieve high purity.

Isotopic Labeling Considerations

The presence of deuterium (d3) in the methyl group requires the use of deuterated reagents and solvents to prevent isotopic dilution. This isotopic labeling is crucial for applications in mechanistic studies, pharmacokinetics, or as internal standards in analytical chemistry.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | 2-methyl-d3-2-propyl-3-hydroxypropyl intermediate | Requires deuterium incorporation |

| Carbamoylating Agent | Isopropyl isocyanate or equivalent | High reactivity with hydroxyl groups |

| Solvent | Dichloromethane, tetrahydrofuran | Aprotic, inert solvents preferred |

| Temperature | 20–50°C | Controlled to prevent side reactions |

| Reaction Time | 2–24 hours | Depends on scale and catalyst presence |

| Catalyst/Additive | Triethylamine or similar bases | Neutralizes by-products, improves yield |

| Purification Method | Chromatography, recrystallization | Ensures product purity |

| Yield | Typically >80% | High efficiency expected with optimized conditions |

Comprehensive Research Findings

- Stabilizer Functionality : The carbamate group formed in the synthesis is pivotal for the compound’s role as a crosslinking agent, enhancing polymer durability and UV resistance.

- Isotopic Labeling Impact : Deuterium substitution influences the compound’s metabolic stability and spectroscopic properties, making it valuable in tracer studies and analytical quantification.

- Synthetic Challenges : Maintaining isotopic integrity during synthesis demands rigorous control of reaction environment to avoid hydrogen-deuterium exchange, which can degrade labeling purity.

- Industrial Relevance : The compound’s preparation methods are scalable, allowing for production in quantities sufficient for industrial polymer modification applications.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group can be reduced back to the hydroxyl group.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Branching and Hydrophobicity : The branched hydroxypropyl and methyl groups in the target compound increase steric hindrance and hydrophobicity compared to linear analogs like ethyl carbamate. This may enhance membrane permeability but reduce aqueous solubility .

- Functional Groups: The hydroxyl group in the hydroxypropyl chain introduces hydrogen-bonding capacity, distinguishing it from non-hydroxylated carbamates like propoxur. This could influence metabolic pathways or target binding.

Physicochemical Properties

Experimental data on solubility, logP, and melting/boiling points for the target compound are absent in the provided evidence. However, inferences can be drawn:

- logP (Octanol-Water Partition Coefficient): Estimated to be ~2.5–3.0 (moderately lipophilic), higher than ethyl carbamate (logP = -0.43) due to branched alkyl groups.

- Solubility: Likely sparingly soluble in water (<1 g/L) but soluble in organic solvents like ethanol or DMSO.

Metabolic and Toxicological Profiles

Carbamates generally inhibit acetylcholinesterase (AChE), but structural variations alter potency and selectivity. For example:

- Propoxur : High AChE inhibition (IC₅₀ ~10⁻⁸ M), used as an insecticide .

Biological Activity

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H20D3NO3

- Molecular Weight : 220.32 g/mol

- Physical State : Liquid, soluble in chloroform, dichloromethane, and ethyl acetate .

Biological Activity Overview

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including Carisoprodol, a muscle relaxant. Its biological activity is primarily linked to its role in modulating neurotransmitter systems and potential effects on muscle relaxation.

The compound's mechanism of action is not extensively documented; however, it is hypothesized to interact with the central nervous system (CNS) by influencing neurotransmitter levels. Similar carbamate compounds often act as reversible inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine at synapses, which can affect muscle contraction and relaxation processes.

Case Studies and Research Findings

- Pharmacological Studies :

- Toxicological Assessments :

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate formation via amine-acid coupling. A validated approach includes reacting tert-butyl carbamate derivatives with functionalized amines under controlled pH (6.5–7.5) and temperatures (40–60°C) to minimize side reactions . Solvents like dichloromethane or acetonitrile enhance solubility and reaction kinetics. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this carbamate’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves stereochemistry and confirms substituent positions, particularly the deuterated methyl groups (d3) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₁H₂₃NO₃, theoretical 217.17 g/mol) . Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. How does the carbamate group’s stability vary under different storage conditions?

The carbamate group is stable in neutral, anhydrous environments but hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under nitrogen . Deuterated methyl groups (d3) may marginally enhance metabolic stability in biological matrices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar carbamates?

Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent interference). Meta-analyses of IC₅₀ values should normalize data against control compounds and account for deuterium isotope effects in d3-substituted analogs . Dose-response curves with Hill slopes >1.5 suggest cooperative binding, requiring validation via isothermal titration calorimetry (ITC) .

Q. How can hydrolysis kinetics of the carbamate group be quantified, and what mechanistic insights do they provide?

Pseudo-first-order kinetics experiments in buffered solutions (pH 2–12) monitor degradation via HPLC-UV. Activation energy (Eₐ) calculations from Arrhenius plots reveal pH-dependent pathways: acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves nucleophilic attack by hydroxide . Isotopic labeling (d3) may alter kinetic isotope effects (KIE) by 1.5–2.0× .

Q. What role do stereochemical and isotopic (d3) modifications play in structure-activity relationships (SAR)?

Enantiomeric purity (e.g., R vs. S configuration at the hydroxypropyl group) impacts receptor binding affinity. Chiral HPLC (Chiralpak IA column) separates enantiomers, while deuterium substitution (d3) enhances metabolic stability by slowing CYP450-mediated oxidation . Molecular docking simulations (AutoDock Vina) correlate steric bulk from d3-methyl groups with altered binding poses in enzyme active sites .

Q. How can researchers design experiments to elucidate interactions between this carbamate and target enzymes?

Surface plasmon resonance (SPR) assays quantify binding affinity (KD) and kinetics (kₒₙ/kₒff). Site-directed mutagenesis identifies critical residues in enzyme active sites, while X-ray crystallography (resolution ≤2.0 Å) visualizes hydrogen bonding between the carbamate’s hydroxyl group and catalytic aspartate residues . Competitive inhibition assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) validate mechanism-of-action hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.